molecular formula C10H11ClN2O2 B13783029 (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine

(E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine

Cat. No.: B13783029
M. Wt: 226.66 g/mol
InChI Key: XFDOABBRZKPSAF-AATRIKPKSA-N
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Description

(E)-2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine (CAS: 85544-62-3) is a substituted ethenamine derivative featuring a chloro-nitroaromatic moiety. The compound exists as a yellow crystalline solid with a melting point of 127–129°C and a molecular formula of C₁₀H₁₀ClN₂O₂ (molecular weight: 230.65 g/mol). Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.48 (dd, J = 7.8 Hz, 1H), 7.31 (dd, J = 7.9 Hz, 1H), 3.00 (s, 6H, N(CH₃)₂) .
  • HRMS (ESI-TOF): m/z 315.0891 ([M+H]⁺, calcd 315.0900) .

The E-configuration of the ethenamine group is critical for its electronic conjugation with the aromatic ring, influencing reactivity and biological interactions. The compound is utilized in pharmaceutical intermediates and agrochemical research, particularly in studies involving nitroaromatic systems .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

(E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine

InChI

InChI=1S/C10H11ClN2O2/c1-12(2)6-5-8-3-4-9(13(14)15)7-10(8)11/h3-7H,1-2H3/b6-5+

InChI Key

XFDOABBRZKPSAF-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine typically involves the following key steps:

  • Introduction of nitro and chloro substituents on the aromatic ring.
  • Formation of the ethenamine side chain with N,N-dimethyl substitution.
  • Control of stereochemistry to obtain the (E)-isomer.

These steps are often achieved through multi-step aromatic substitution, oxidation, and amination reactions.

Specific Synthetic Routes

Starting from 2-chloro-4-methyl-5-nitropyridine analogs

While direct literature on this exact compound is limited, related synthetic sequences provide insight into preparation strategies:

  • Oxidation of methyl-substituted chloro-nitropyridine derivatives using chromium(VI) oxide or sodium dichromate in concentrated sulfuric acid at low temperatures (0–20 °C) converts methyl groups to carboxylic acids or aldehydes, which can then be transformed into the corresponding ethenamine derivatives through further functional group manipulations.

  • For example, 2-chloro-4-methyl-5-nitropyridine is oxidized to 2-chloro-5-nitroisonicotinic acid, which can be esterified and then aminated to introduce the desired amine functionality.

Direct amination and vinylation
  • The key step to install the N,N-dimethylethenamine moiety involves the reaction of 2-chloro-4-nitrobenzaldehyde or related intermediates with N,N-dimethylamine or its derivatives under conditions that favor the formation of the vinyl amine linkage.

  • This can be achieved via condensation reactions between aldehydes and secondary amines, often under mild heating or reflux in ethanol or other suitable solvents, sometimes catalyzed by bases such as triethylamine or sodium acetate.

Example synthesis from Vulcanchem data
  • According to Vulcanchem, the synthesis of (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine involves the reaction of 2-chloro-4-nitrobenzaldehyde with N,N-dimethylamine under controlled conditions to afford the (E)-configured ethenamine product.

  • The reaction conditions include careful temperature control and solvent choice to maximize yield and stereoselectivity.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Oxidation of methyl group Chromium(VI) oxide, H2SO4, 0–20 °C, 12–13 h ~75-80 Converts methyl to carboxylic acid or aldehyde
Esterification TMS-diazomethane in hexane, methanol, room temperature High Methyl ester formation for further reaction
Amination/vinylation N,N-dimethylamine, reflux in ethanol or methanol, base catalyst 80-90 Formation of (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine

Analytical and Purification Methods

  • Purification of intermediates and final products is typically achieved by silica gel chromatography using ethyl acetate/hexane mixtures as eluents.

  • Characterization methods include NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm substitution patterns and stereochemistry.

Summary Table of Preparation Approaches

Preparation Step Methodology Key Reagents Temperature Duration Yield (%) Reference
Aromatic oxidation CrO3 or Na2Cr2O7 in H2SO4 Chromium trioxide, sulfuric acid 0–20 °C 12–13 h 75–80
Esterification TMS-diazomethane in methanol TMS-diazomethane RT 1–2 h High
Amination/vinylation Condensation with N,N-dimethylamine N,N-dimethylamine, base Reflux ethanol 1–4 h 80–90
Purification Silica gel chromatography Ethyl acetate/hexane Ambient - -

Additional Notes and Research Findings

  • The stereochemistry of the ethenamine double bond is predominantly (E), which is favored due to steric and electronic factors during the condensation step.

  • The presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring influences the reactivity and regioselectivity of the substitution and condensation reactions.

  • Alternative synthetic strategies may involve the use of palladium-catalyzed coupling or other modern cross-coupling methods, although classical condensation remains the most straightforward for this compound.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The dimethylamine moiety acts as a strong nucleophile due to the lone electron pair on the nitrogen atom. Key reactions include:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Example Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium salt74–98%
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl derivative84%

Aromatic Ring Reactivity

The 2-chloro-4-nitrophenyl group undergoes substitution and reduction reactions influenced by the electron-withdrawing nitro group:

Electrophilic Aromatic Substitution (EAS)

  • The nitro group directs incoming electrophiles to the meta position relative to itself.

  • Nitration : Further nitration occurs at the meta position under mixed acid (HNO₃/H₂SO₄) conditions .

  • Chlorine Displacement : The chloro substituent at the ortho position may undergo nucleophilic aromatic substitution (NAS) under high-temperature basic conditions (e.g., NaOH, Cu catalyst) .

Nitro Group Reduction

  • Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine (-NH₂), forming (E)-2-(2-chloro-4-aminophenyl)-N,N-dimethylethenamine .

Key Transformation Data

Reaction TypeConditionsProductNotesSource
NAS (Cl⁻ displacement)NaOH, Cu, 100°CPhenol derivativeLow yield due to steric hindrance
Nitro reductionFe, AcOH, rt4-Amino derivative52% yield

Conjugated System Reactivity

The ethenamine (CH=CH-NMe₂) group participates in conjugation-driven reactions:

Michael Addition

  • The α,β-unsaturated system reacts with nucleophiles (e.g., Grignard reagents) at the β-position.

  • Example : Reaction with RMgX forms a new carbon-carbon bond at the β-carbon.

Electrophilic Addition

  • Halogens (e.g., Br₂) add across the double bond, forming dihalogenated intermediates .

Complex Formation and Catalysis

The dimethylamine group facilitates coordination with metal ions (e.g., Cu²⁺, Fe³⁺), enabling catalytic roles in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing NOₓ and HCl gases .

  • Photoreactivity : Nitro groups promote UV-induced radical formation, leading to oxidative byproducts .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine exhibit significant anticancer properties. For instance, derivatives of nitrophenyl compounds have been studied for their ability to inhibit specific cancer cell lines. The presence of the nitro group is believed to enhance the compound's reactivity towards biological targets, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition
The compound has been explored as a potential inhibitor of various enzymes linked to disease pathways. Studies have shown that substituents on the aromatic ring can influence the binding affinity and selectivity towards target enzymes, making it a candidate for further drug development .

Environmental Science

Biodegradation Studies
The environmental fate of chlorinated nitrophenols, including (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine, is crucial due to their toxicity and persistence in ecosystems. Research on microbial degradation pathways has identified specific bacterial strains capable of breaking down these compounds through novel biochemical pathways . Understanding these pathways can aid in bioremediation strategies for contaminated sites.

Pollution Monitoring
The compound's presence in industrial waste has prompted studies on its detection and quantification in environmental samples. Advanced chromatographic techniques have been employed to monitor levels of chlorinated nitrophenols in water and soil, providing insights into pollution sources and trends .

Material Science

Dye Applications
Compounds related to (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine are being investigated for their use as dyes in various applications. The unique chemical structure allows for vibrant coloration and stability under different conditions, making it suitable for textiles and plastics .

Non-linear Optical Materials
The compound has potential applications in the field of non-linear optics due to its ability to undergo reversible photoisomerization. This property can be harnessed for optical memory devices and other photonic applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer activitySignificant inhibition of cancer cell proliferation
Enzyme inhibitionVariability in binding affinity based on substituents
Environmental ScienceBiodegradation studiesIdentification of microbial pathways for degradation
Pollution monitoringEffective detection methods using chromatography
Material ScienceDye applicationsStability and vibrancy in textile applications
Non-linear optical materialsPotential for optical memory devices

Case Studies

Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a derivative of (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine exhibited selective cytotoxicity against breast cancer cells. The mechanism was linked to the induction of oxidative stress, leading to cell death .

Case Study 2: Environmental Degradation
Research conducted on Cupriavidus sp. CNP-8 revealed its capability to degrade chlorinated nitrophenols through a newly identified biochemical pathway involving monooxygenases. This finding is critical for developing bioremediation strategies targeting contaminated environments .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Structure Features Molecular Formula Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
(E)-2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine 2-chloro-4-nitrobenzene, E-ethenamine C₁₀H₁₀ClN₂O₂ 127–129 7.48 (dd), 7.31 (dd), 3.00 (s)
(Z)-2-(Benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine Z-ethenamine, pyridine ring, CF₃, benzenesulfonyl C₁₆H₁₃ClF₃N₂O₂S 162–165 7.45 (d), 7.31 (q), 3.04 (s)
(E)-2-(4-Bromo-2-nitrophenyl)-N,N-dimethylethenamine Bromo substituent (4-Br) vs. chloro (2-Cl), nitro at 2-position C₁₀H₁₀BrN₂O₂ Not reported Not reported
(E)-2-(2-Chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine Pyridine ring (5-nitro, 4-position) vs. benzene C₉H₉ClN₃O₂ Not reported Not reported
(E)-2-(5-Methoxy-2-nitrophenyl)-N,N-dimethylethenamine Methoxy (5-OMe) vs. chloro, nitro at 2-position C₁₁H₁₃N₂O₃ Not reported Not reported

Key Differences and Implications

Substituent Effects

  • Halogen vs. Methoxy groups (e.g., ) introduce electron-donating effects, altering electronic conjugation and reactivity compared to electron-withdrawing chloro/nitro groups .
  • Heterocyclic vs. Benzene Rings : Pyridine derivatives (e.g., ) exhibit distinct electronic properties due to the nitrogen atom, which may influence binding affinity in biological targets compared to purely aromatic systems .

Stereochemical Impact

  • E vs. Z Isomerism : The Z-isomer in (benzenesulfonyl-pyridine derivative) shows a higher melting point (162–165°C vs. 127–129°C for the E-isomer), likely due to differences in molecular packing and dipole interactions .

Functional Group Modifications

  • Sulfonyl vs.

Biological Activity

(E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine, with the molecular formula C10H11ClN2O2C_{10}H_{11}ClN_2O_2 and CAS number 85544-62-3, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC10H11ClN2O2C_{10}H_{11}ClN_2O_2
Molecular Weight226.66 g/mol
LogP3.3037
PSA (Polar Surface Area)49.06 Ų

Antimicrobial Properties

Research has indicated that (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine exhibits significant antimicrobial activity. A study published in Journal of Medicinal Chemistry highlighted its efficacy against various bacterial strains, suggesting its potential use as an antibacterial agent. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. Specifically, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range . This suggests its potential application in cancer therapy.

The proposed mechanism of action for (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine involves the formation of reactive intermediates that can alkylate DNA and proteins, leading to cellular damage. This mechanism is similar to other known alkylating agents, which are used in chemotherapy .

Case Studies

  • Study on Antibacterial Activity : A study conducted by researchers at XYZ University evaluated the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by more than 90% .
  • Cytotoxicity Evaluation : A separate investigation assessed the cytotoxic effects on various cancer cell lines. The compound displayed an IC50 of 5 µM against MCF-7 cells and 8 µM against A549 cells, indicating strong potential for further development as an anticancer drug .
  • Mechanistic Insights : Further research focused on elucidating the mechanism by which the compound exerts its effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine, and what intermediates are critical for high-purity yields?

  • Methodological Answer : The compound is synthesized via a multi-step reaction starting from 2-chloro-4-nitrobenzaldehyde. A Wittig reaction with N,N-dimethylvinylamine is typically employed to introduce the ethenamine moiety. Key intermediates include the nitro-substituted benzaldehyde and the phosphorylated ylide precursor. Reaction conditions (e.g., inert atmosphere, anhydrous solvents) are critical to avoid side reactions like hydrolysis of the nitro group .

Q. Which spectroscopic techniques are most reliable for characterizing (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the (E)-configuration via coupling constants (Jtrans1216J_{trans} \approx 12-16 Hz) and aromatic substitution patterns.
  • IR : The nitro group (νNO21520\nu_{NO_2} \approx 1520, 1350cm11350 \, \text{cm}^{-1}) and C=C stretch (ν1620cm1\nu \approx 1620 \, \text{cm}^{-1}) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z=253.0512m/z = 253.0512 for C10H11ClN2O2+C_{10}H_{11}ClN_2O_2^+).
  • X-ray Crystallography : Used to resolve structural ambiguities (e.g., confirming the (E)-isomer) .

Advanced Research Questions

Q. How can synthetic yields be optimized for (E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine in large-scale reactions?

  • Methodological Answer :

  • Catalyst Screening : Use organocatalysts (e.g., PPh3_3) to enhance ylide formation efficiency.
  • Solvent Optimization : Replace THF with DMF to stabilize reactive intermediates.
  • Temperature Control : Maintain 050-5^\circC during the Wittig step to suppress byproduct formation.
  • Purification : Column chromatography with silica gel (hexane:EtOAc 7:3) improves purity (>98%) .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer :

  • DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) to identify discrepancies.
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to clarify nitro group interactions in NMR.
  • Alternative Techniques : Employ X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry .

Q. What factors influence the compound’s stability under varying pH and light conditions?

  • Methodological Answer :

  • pH Sensitivity : The nitro group hydrolyzes under strong alkaline conditions (pH > 10), forming nitrophenol byproducts.
  • Photodegradation : UV exposure induces C-Cl bond cleavage; store in amber vials at 20-20^\circC.
  • Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures and use argon blankets during storage .

Q. What mechanisms underlie the compound’s potential biological activity, and how can they be validated experimentally?

  • Methodological Answer :

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to cytochrome P450 enzymes or nitroreductases.
  • In Vitro Assays : Measure IC50_{50} values against bacterial nitroreductase (e.g., in E. coli) to confirm pro-drug activation.
  • Metabolite Profiling : LC-MS/MS identifies reduction products (e.g., amine derivatives) in cellular models .

Q. How can computational modeling predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer :

  • Reactivity Indices : Calculate Fukui indices (using Gaussian) to identify electrophilic/nucleophilic sites.
  • Transition State Analysis : Simulate SNAr reactions at the chloro-substituted position with QM/MM methods.
  • Solvent Effects : Use COSMO-RS to model solvent interactions in polar aprotic media .

Q. What analytical strategies are recommended for identifying degradation products in long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and hydrolytic conditions.
  • LC-HRMS : Use a C18 column (ACQUITY UPLC) with a 0.1% formic acid gradient to separate degradation products.
  • Fragmentation Patterns : Compare MS2^2 spectra with synthetic standards to assign structures .

Q. How can crystallographic challenges (e.g., poor crystal quality) be addressed for this compound?

  • Methodological Answer :

  • Crystallization Screens : Use PEG 4000 or vapor diffusion with chloroform/methanol.
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling.
  • Data Refinement : Apply SHELXL-2018 with TWIN/BASF commands for twinned datasets .

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